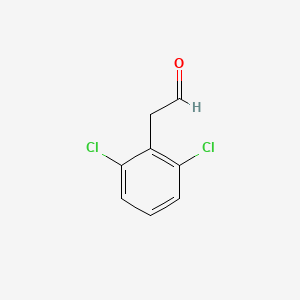

(2,6-Dichlorophenyl)acetaldehyde

描述

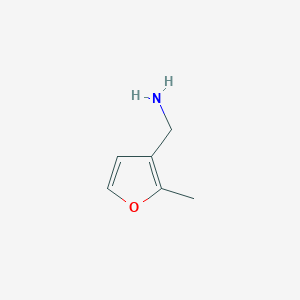

“(2,6-Dichlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is a derivative of acetaldehyde, which is a highly reactive compound that causes various forms of damage to DNA .

Synthesis Analysis

The synthesis of compounds related to “(2,6-Dichlorophenyl)acetaldehyde” has been reported in the literature . For example, a compound named “(2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one” was synthesized by dissolving 4-methoxy acetophenone and 2, 6-dichlorobenzaldehyde in ethanol, and then adding KOH .

Molecular Structure Analysis

The molecular structure of “(2,6-Dichlorophenyl)acetaldehyde” can be represented by the InChI code 1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

科学研究应用

Molecular Mechanisms and Carcinogenic Effects

(2,6-Dichlorophenyl)acetaldehyde, as a form of acetaldehyde, has been studied for its effects on DNA and potential carcinogenicity. Studies show that acetaldehyde forms various types of DNA damage, such as DNA adducts, single- and double-strand breaks, and DNA cross-links. These damages are associated with mutations and carcinogenesis, particularly in the upper aerodigestive tract and esophagus due to alcohol consumption. This is especially significant in individuals with ALDH2 polymorphisms, which are linked to a higher risk of squamous cell carcinomas (Mizumoto et al., 2017).

Environmental and Food Analysis

Acetaldehyde has been detected and quantified in various environmental and food samples. A study developed an efficient method for determining acetaldehyde content in food matrices. The highest contents of acetaldehyde were found in white wine and instant coffee (Jeong et al., 2015).

Chemical Industry Applications

In the chemical industry, acetaldehyde is used in mixtures with water, forming oligomers. A study provided a comprehensive analysis of the chemical equilibria in these mixtures, essential for understanding and optimizing industrial processes (Scheithauer et al., 2015).

Combustion and Air Pollution Studies

The combustion characteristics of acetaldehyde, a key intermediate in the combustion of hydrocarbon and oxygenated fuels, have been explored. Understanding its combustion can help develop strategies to reduce emissions and improve air quality (Tao et al., 2017).

DNA Adduct Formation and Mutagenicity

Acetaldehyde forms stable and unstable adducts with DNA, which could contribute to its mutagenic and carcinogenic properties. Studies identified several types of acetaldehyde DNA adducts, including interstrand cross-links, which are crucial for understanding the mechanism of its mutagenic and carcinogenic effects (Wang et al., 2000).

Fermentation and Wine Production

Acetaldehyde plays a significant role in the fermentation process, particularly in the production of wine. It serves as the terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae and influences ethanol production yields, stabilization, and toxicity. Factors like grape cultivar, temperature, and nutrient addition significantly affect acetaldehyde kinetics during fermentation (Jackowetz et al., 2011).

Photocatalytic Applications

Acetaldehyde has been used in photocatalytic applications for environmental cleanup. A study demonstrated the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation, showing potential for air purification (Arai et al., 2008).

Synthesis and Chemical Reactions

Research has explored the reaction of acetals with various compounds, providing insights into the mechanisms and intermediates involved. This knowledge is crucial for developing efficient methods for mixed acetal formation and other synthetic applications (Fujioka et al., 2006).

属性

IUPAC Name |

2-(2,6-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCWAGQXDWRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)acetaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)